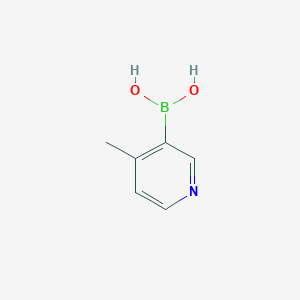

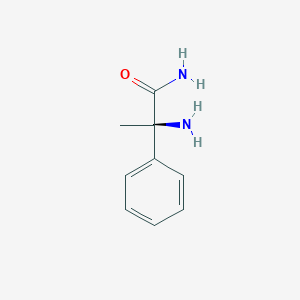

4-Methylpyridine-3-Boronic Acid

Descripción general

Descripción

4-Methylpyridine-3-Boronic Acid, also known as MPBA, is an organic compound that is used in a variety of scientific applications. It is a colorless, odorless solid that is insoluble in water and has a melting point of 168–169 °C. MPBA is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.

Aplicaciones Científicas De Investigación

Electrochemical Applications

4-Methylpyridine-3-boronic acid finds applications in electrochemical processes. For instance, the electrochemical oxidation of 3-methylpyridine at boron-doped diamond electrodes has been explored for applications in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Chemosensory and Diagnostic Applications

Fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including this compound, have been developed to detect and differentiate diol-containing analytes via NMR spectroscopy, offering potential applications in biomedical diagnostics (Axthelm, Görls, Schubert, & Schiller, 2015).

Coordination Chemistry and Catalysis

This compound plays a role in the formation of Lewis acid-base adducts and in the construction of heterodinuclear bridging borylene, bridging boryl, and μ2-boride complexes (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005). Additionally, it has been used in the study of palladium-catalyzed hydrolysis of imines (Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019).

Supramolecular Chemistry

The compound is significant in the study of supramolecular structures, particularly in hydrogen-bonded networks involving boronic acids and bipyridines (Rodríguez-Cuamatzi, Luna-García, Torres-Huerta, Bernal-Uruchurtu, Barba, & Höpfl, 2009).

Organic Synthesis

Its application in organic synthesis includes catalyzing enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Pharmaceutical Applications

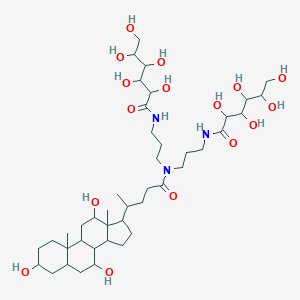

Boronic acid compounds, like this compound, have been explored for various pharmaceutical applications, including as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Safety and Hazards

4-Methylpyridine-3-Boronic Acid is classified as a skin irritant and may cause damage to the eyes . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Propiedades

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFMIDIRZPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376385 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148546-82-1 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

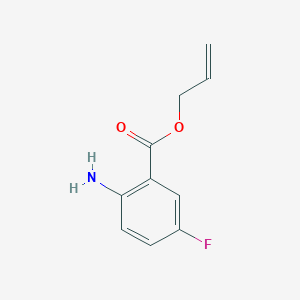

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

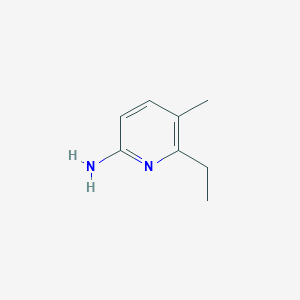

Q1: What is the main advantage of using 4-Methylpyridine-3-Boronic Acid in the synthesis of 3-amino-4-methylpyridine?

A: The research article highlights that using this compound allows for a single-step reaction to obtain 3-amino-4-methylpyridine. [] This is a significant advantage over traditional synthetic routes, which are often lengthy, complex, and result in lower yields. This novel method, employing this compound as a starting material, offers a more efficient and streamlined approach to producing this important pharmaceutical intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

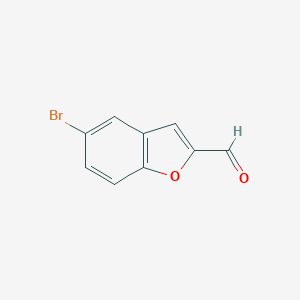

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)